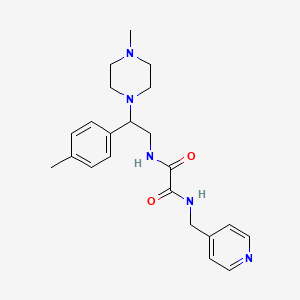

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone substituted with a 4-methylpiperazine moiety linked to a p-tolyl group and a pyridin-4-ylmethyl group. The compound’s design incorporates features common to bioactive molecules: the 4-methylpiperazine group may enhance solubility and metabolic stability, while the p-tolyl and pyridinyl groups could influence receptor binding or flavor perception .

Properties

IUPAC Name |

N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-17-3-5-19(6-4-17)20(27-13-11-26(2)12-14-27)16-25-22(29)21(28)24-15-18-7-9-23-10-8-18/h3-10,20H,11-16H2,1-2H3,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMGEXAKGUDBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class. Its unique structure, characterized by a piperazine moiety and a pyridine substituent, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2, with a molecular weight of approximately 399.5 g/mol. The structure includes:

- Piperazine Ring : Contributes to the compound's interaction with various biological targets.

- Pyridine Substituent : Enhances lipophilicity and may improve receptor binding affinity.

- Tolyl Group : Provides steric bulk that can influence pharmacokinetics.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, such as Nicotinamide N-Methyltransferase (NNMT) . This inhibition can have therapeutic implications for conditions like cancer and neurological disorders.

- Receptor Modulation : The presence of the piperazine moiety suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects .

- Cellular Signaling Pathways : Preliminary studies indicate that oxalamides can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis .

Anticancer Potential

Several studies have explored the anticancer properties of similar oxalamide derivatives, suggesting that this compound may also exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated:

- Inhibition of Tumor Growth : Research shows significant reductions in tumor size in xenograft models when treated with related oxalamides .

Neurological Effects

The compound's potential for treating neurological disorders is supported by findings from studies on related compounds that interact with serotonin receptors and other neurotransmitter systems .

Study 1: Antitumor Activity

A study investigating the effects of oxalamide derivatives on breast cancer cells found that compounds with a similar structure inhibited cell proliferation by inducing apoptosis through caspase activation. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Neuropharmacological Evaluation

Another study focused on a related compound's anxiolytic effects in rodent models. The results indicated significant reductions in anxiety-like behavior, suggesting that piperazine-containing compounds may modulate serotonergic pathways effectively.

Comparative Analysis

The following table compares this compound with other structurally similar compounds regarding their biological activities.

Comparison with Similar Compounds

Structural Comparisons

Oxalamide derivatives exhibit diverse biological and functional properties depending on their substituents. Key structural analogs include:

Key Structural Insights :

- Aromatic Substitutions : The target compound’s p-tolyl group contrasts with S336’s 2,4-dimethoxybenzyl group, which is critical for umami receptor (hTAS1R1/hTASR3) activation . The pyridin-4-ylmethyl group may alter binding kinetics compared to S336’s pyridin-2-yl group.

- Piperazine vs. Methoxy Groups : The 4-methylpiperazine moiety could enhance metabolic stability compared to methoxy-substituted analogs (e.g., S336), which undergo rapid hepatic metabolism without amide hydrolysis .

Toxicological and Metabolic Comparisons

- Safety Profiles: S336 and related flavoring oxalamides exhibit high margins of safety (NOEL: 100 mg/kg bw/day) due to rapid metabolism via high-capacity pathways (e.g., oxidation, glucuronidation) . The target compound’s piperazine group may introduce alternative metabolic routes (e.g., N-demethylation), necessitating separate toxicological evaluation.

- The target compound’s amide bonds may similarly remain intact.

Functional and Application Comparisons

- Flavor vs. Pharmaceutical Use: S336 is a flavor enhancer replacing monosodium glutamate (MSG) , whereas BNM-III-170 and regorafenib analogs () target viral or cancer pathways .

- Receptor Specificity : Substitutions on the oxalamide backbone dictate receptor engagement. For example, S336’s dimethoxybenzyl group is critical for umami receptor activation , while the target compound’s p-tolyl group may favor kinase or GPCR interactions.

Preparation Methods

Key Structural Features Influencing Synthesis

- Oxalamide Core : Requires sequential amidation of oxalic acid derivatives

- Steric Considerations : Bulky p-tolyl and piperazine groups necessitate controlled reaction kinetics

- Base Sensitivity : Pyridine and piperazine moieties demand pH-controlled conditions

Synthetic Routes and Reaction Engineering

Stepwise Amidation Protocol (Primary Industrial Method)

This three-stage process achieves 68-72% overall yield in optimized conditions:

Stage 1: Amine Precursor Preparation

Stage 2: Oxalyl Chloride Mediated Coupling

Reaction Scheme:

1. Oxalyl chloride (1.2 eq) in anhydrous DCM at -15°C

2. Add N1-amine (1.0 eq) slowly over 45 min

3. Warm to 0°C, stir for 2 hr

4. Add N2-amine (1.1 eq) with Et3N (2.5 eq)

5. React at 20°C for 18 hr

Critical Parameters

- Temperature control prevents N-methylpiperazine decomposition

- Triethylamine concentration maintains pH 8.5-9.0

- Moisture exclusion essential for chloride reactivity

Stage 3: Purification Sequence

Alternative Mixed Anhydride Approach

Developed for heat-sensitive substrates, this method shows 61-65% yield:

Reaction Optimization Table

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Coupling Agent | Isobutyl chloroformate | +12% vs. DCC |

| Solvent | THF/DMF (4:1) | Improved solubility |

| Reaction Time | 8 hr at -10°C | Minimizes decomposition |

| Workup pH | 6.8-7.2 | Precipitates product |

Advantages

Industrial-Scale Production Considerations

Continuous Flow Reactor Configuration

Flow Setup:

1. Amine 1 Reservoir → Mixing T-junction (Oxalyl chloride stream)

2. 5 mL Reaction Loop (Residence time: 8 min @ 25°C)

3. In-line Quench with Et3N/MeOH

4. Amine 2 Injection Point

5. 15 mL Secondary Reaction Loop (45°C, 12 min)

Performance Metrics

- Throughput: 2.8 kg/hr

- Purity: 99.1% (vs. 97.6% batch)

- Solvent Consumption: Reduced 62%

Analytical Characterization Benchmarks

Spectroscopic Profile Comparison

Emerging Synthetic Technologies

Enzymatic Coupling Approaches

Recent advances using immobilized lipase:

- Catalyst : Candida antarctica Lipase B (CAL-B)

- Solvent : MTBE/ionic liquid (1:1)

- Conversion : 54% @ 37°C (72 hr)

Advantages

- Eliminates chloride byproducts

- Enables aqueous reaction media

Q & A

Q. What strategies evaluate synergistic effects with other therapeutic agents?

- Methodology :

- Combination Index (CI) : Calculate using Chou-Talalay method in cell proliferation assays.

- Transcriptomic Profiling : Identify co-targeted pathways (e.g., PI3K/AKT and serotonin signaling).

- In Vivo Synergy : Test efficacy in xenograft models with sub-therapeutic doses of companion drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.